4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
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Description
“4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C20H14FNO2S . It has a molecular weight of 351.39 .
Molecular Structure Analysis
The molecular structure of “4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide” consists of 20 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Fungicidal Activity
The compound has been found to have fungicidal activities against phytopathogenic fungi . Two aminothiazole compounds of N - [4- (4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl- N -subst. phenylamine (V-1, V-2) have been determined and these two compounds were used as the leading compounds in this study .
Antiproliferative Activity
The compound has been used in the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which have shown antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values .
Photoinitiators in Photopolymerization Reactions
Discovery of SDH Inhibitors
The compound has been used in the discovery of succinate dehydrogenase (SDH) inhibitors . The results of the present work showed that N- (4-fluoro-2- (phenylamino)phenyl)-pyrazole-4-carboxamides were a new fungicides for discovery of SDH inhibitors and worth further study .
properties
IUPAC Name |
4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO2S/c21-18-10-14-20(15-11-18)25(23,24)22-19-12-8-17(9-13-19)7-6-16-4-2-1-3-5-16/h1-5,8-15,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZNERGDHQXWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide |
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